Tetrahydroharmine
Description
Structure
3D Structure
Properties
IUPAC Name |
7-methoxy-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-8-13-11(5-6-14-8)10-4-3-9(16-2)7-12(10)15-13/h3-4,7-8,14-15H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXLDQJLIBNPEFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CCN1)C3=C(N2)C=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70901873 | |
| Record name | (+/-)-Tetrahydroharmine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70901873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17019-01-1, 486-93-1 | |
| Record name | (±)-Tetrahydroharmine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17019-01-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrahydroharmine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017019011 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Leptaflorine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99788 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (+/-)-Tetrahydroharmine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70901873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TETRAHYDROHARMINE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F1Q1E0G45A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Sodium Borohydride Reduction of Harmaline
The reduction of harmaline (4,9-dihydro-7-methoxy-1-methyl-3H-pyrido[3,4-b]indole) to tetrahydroharmine represents the most widely adopted method.
Reagents and Conditions
Procedure
A chilled solution of harmaline hydrochloride in water is treated with sodium borohydride in portions under stirring. The pH is maintained at 2–3 using hydrochloric acid to prevent side reactions. After completion, the mixture is basified with NaOH (10%) to pH 14, extracting the product into dichloromethane. Evaporation yields a crude solid.
Yield and Purity
Modern Methodological Innovations
Microwave-Assisted Synthesis
Recent advancements employ microwave irradiation to accelerate reaction kinetics.
Optimization Parameters
This approach reduces reaction times from hours to minutes while maintaining yields at 85%. The rapid heating minimizes decomposition pathways, as evidenced by NMR spectra showing no detectable impurities.
Recrystallization
Column Chromatography
-
Stationary phase : Silica gel (SiO₂)
Chromatographic purification achieves >99% purity, critical for pharmacological studies.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
Gas Chromatography-Nitrogen Phosphorus Detection (GC-NPD)
High-Performance Liquid Chromatography (HPLC)
-
Mobile phase : Acetonitrile-water (70:30) + 0.1% TFA
-
Flow rate : 1.0 mL/min
Comparative Analysis of Synthetic Methods
Table 1. Reaction Conditions and Yields
| Method | Solvent | Temperature | Time | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Classical reduction | H₂O | 0–25°C | 75 min | 77 | 95 |
| Microwave-assisted | H₂O/AcOH | 160°C | 25 min | 85 | 100 |
| Chromatographic | CH₂Cl₂-MeOH | RT | – | 81 | 99 |
Table 2. Spectroscopic Comparison
Challenges and Solutions in Industrial Scaling
Byproduct Formation
Prolonged reaction times (>90 minutes) generate 10–15% dihydroharmine, necessitating strict pH control. Implementing automated pH stat systems reduces this to <2%.
Chemical Reactions Analysis
Tetrahydroharmine undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form harmine and harmaline.
Reduction: Reduction of related compounds yields this compound.
Substitution: It can undergo substitution reactions, particularly at the indole nitrogen.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions are typically other harmala alkaloids such as harmine and harmaline.
Scientific Research Applications
Neurogenesis and Neuroprotection
Mechanisms of Action:
Research indicates that THH promotes neurogenesis, which is the process of generating new neurons from neural stem cells. In vitro studies have shown that THH enhances the proliferation and differentiation of progenitor cells into neurons and astrocytes. It has been demonstrated that THH increases the migration capacity of these cells, which is particularly relevant in conditions such as brain injury where stem cell niches are distant from damaged areas .
Case Studies:
- A study involving adult neural stem cells revealed that THH significantly increased both the number and size of neurospheres, indicating its potential as a neuroprotective agent .
- In animal models, THH administration resulted in enhanced expression of neuronal markers such as β-III-tubulin and MAP2, suggesting its role in neuronal maturation .
Antidepressant Effects
Clinical Insights:
THH has been associated with antidepressant-like effects in various animal models. It has been shown to reduce immobility time in forced swim tests, a common measure for assessing antidepressant activity . The compound's mechanism may involve modulation of neurotransmitter systems, particularly serotonin receptors.
Research Findings:
- In a systematic review, it was noted that harmine and related compounds like THH could influence mitochondrial function and energy metabolism in the brain, contributing to their antidepressant properties .
- Additionally, studies have indicated that THH may enhance synaptic plasticity, which is crucial for mood regulation and cognitive function .
Addiction Treatment
Potential as a Therapeutic Agent:
There is emerging evidence suggesting that THH may play a role in treating substance use disorders. Specifically, it has been proposed that THH could act as a dopamine-releasing agent, similar to some conventional treatments for cocaine dependence .
Experimental Studies:
- An investigation into the effects of harmine (which shares similar properties with THH) indicated significant increases in dopamine efflux within specific brain regions associated with reward processing. This suggests that THH could potentially be used to mitigate withdrawal symptoms or cravings associated with drug dependence .
Cardiovascular Health
Pharmacological Implications:
THH's impact on cardiovascular health is an area of ongoing research. Some studies suggest that β-carbolines can influence vascular function and may have protective effects against certain cardiovascular diseases due to their antioxidant properties .
Clinical Observations:
- Clinical trials involving ayahuasca have shown that participants experienced changes in blood pressure and heart rate, indicating that components like THH may play a role in cardiovascular responses during psychedelic experiences .
Cancer Research
Anticancer Properties:
Recent studies have begun to explore the anticancer potential of THH. It has been suggested that β-carbolines may exhibit cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction .
Research Findings:
- A review highlighted the potential of compounds including THH in cancer therapy, emphasizing their ability to inhibit tumor growth and promote apoptosis in malignant cells .
Summary Table of Applications
Mechanism of Action
Tetrahydroharmine exerts its effects primarily through the inhibition of monoamine oxidase A and the reuptake of serotonin . This dual action increases the levels of serotonin in the brain, contributing to its psychoactive and therapeutic effects . The compound interacts with serotonin transporters and monoamine oxidase A enzymes, modulating their activity .
Comparison with Similar Compounds
Table 1: Structural and Chemical Comparison
This compound’s partial saturation reduces its MAO-A inhibitory potency compared to harmine (IC₅₀: 74 nM for MAO-B vs. harmine’s MAO-A IC₅₀ of ~5 nM) .
Pharmacological Activities
MAO Inhibition and Serotonergic Effects
- This compound : Weak MAO-A inhibitor (IC₅₀ ~1–5 µM) but potent SSRI, increasing synaptic serotonin levels .
- Harmine : Strong MAO-A inhibitor (IC₅₀ ~5 nM) with additional effects on neurogenesis via brain-derived neurotrophic factor (BDNF) upregulation .
- Harmaline : Intermediate MAO-A inhibition (IC₅₀ ~100 nM) but associated with tremors and neurotoxicity at high doses .
- Tryptamine: Non-selective serotonin receptor agonist; lacks MAO inhibition but induces serotonin release .
Table 2: Pharmacological Profile Comparison
Key Research Findings and Contradictions
- Contradiction in Alkaloid Ratios : While this compound and harmine are often reported in near 1:1 ratios in ayahuasca, B. caapi plant material shows a 1:5.67 ratio, attributed to harmine’s insolubility rather than chemical reduction during brewing .
- Fungicidal Activity : this compound, harmine, and harmaline show marginal activity against Rhizoctonia solani (EC₅₀ >100 µg/mL). Structural modifications (e.g., urea/oxadiazole groups) enhance efficacy, highlighting the importance of side-chain optimization .
Biological Activity
Tetrahydroharmine (THH) is a harmala alkaloid predominantly found in the plant Banisteriopsis caapi, which is a key ingredient in the traditional psychoactive brew ayahuasca. This compound has garnered significant attention for its potential therapeutic effects, particularly in the context of neuropharmacology and mental health. This article explores the biological activity of THH, highlighting its mechanisms of action, effects on neural cells, and implications for therapeutic use.
THH is structurally related to other β-carbolines such as harmine and harmaline. It acts primarily as a monoamine oxidase (MAO) inhibitor , which enhances the availability of neurotransmitters like serotonin. Additionally, THH has been identified as a serotonin reuptake inhibitor , further contributing to its psychoactive effects .
| Property | Value |
|---|---|
| IUPAC Name | 1,2,3,4-Tetrahydroharmine |
| Molecular Formula | C13H14N2O |
| Molecular Weight | 214.26 g/mol |
| CAS Number | 17019-01-1 |
| Solubility | Soluble in methanol and ethanol |
Neurogenesis and Cellular Effects
Research indicates that THH promotes neurogenesis , the process by which new neurons are formed in the brain. In studies using adult neural stem cells , THH has been shown to stimulate proliferation, migration, and differentiation into neurons . The effects of THH are particularly pronounced in the subventricular zone (SVZ) and the dentate gyrus (DG) of the hippocampus, regions critical for learning and memory.
- Proliferation : THH significantly increases the number of neurospheres, indicating enhanced stem cell activity.
- Migration : It promotes cellular migration towards areas of injury, which is crucial for brain repair mechanisms.
- Differentiation : THH encourages differentiation into neuronal phenotypes as evidenced by increased expression of neuronal markers such as β-III-tubulin and MAP2 .
Anti-inflammatory Properties
In addition to its neurogenic effects, THH exhibits anti-inflammatory properties. Studies have shown that it reduces the production of pro-inflammatory cytokines (IL-2, IL-6, IL-17, TNF) in microglial cells, suggesting potential therapeutic applications for neurodegenerative diseases .
Case Studies and Clinical Implications
Clinical research has begun to explore the therapeutic potential of THH within the context of mental health disorders:
- Depression : Animal models have demonstrated that β-carbolines including THH exhibit antidepressant-like effects. These findings correlate with increased levels of brain-derived neurotrophic factor (BDNF), which is crucial for neuronal survival and growth .
- Anxiety Disorders : The modulation of serotonin levels through MAO inhibition may also contribute to anxiolytic effects, making THH a candidate for further investigation in anxiety treatment protocols.
- Neurodegenerative Diseases : Given its neuroprotective and anti-inflammatory properties, THH could be beneficial in treating conditions such as Alzheimer's disease and Parkinson's disease.
Pharmacokinetics
The pharmacokinetic profile of THH shows a relatively long half-life compared to other β-carbolines like harmine, with studies reporting a half-life of approximately 8.9 hours . This extended duration may enhance its therapeutic efficacy when administered in clinical settings.
Q & A
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Gloves (nitrile) and safety goggles to prevent dermal/ocular exposure.
- Ventilation : Use fume hoods during weighing/solubilization to avoid inhalation.
- Waste Disposal : Neutralize acidic/basic waste (pH 6–8) before disposal per OSHA guidelines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
